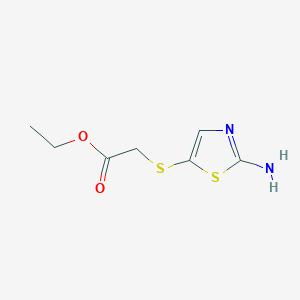

Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2/c1-2-11-5(10)4-12-6-3-9-7(8)13-6/h3H,2,4H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIYTBYTQBRMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614233 | |

| Record name | Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859522-19-3 | |

| Record name | Ethyl 2-[(2-amino-5-thiazolyl)thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859522-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 2-(2-aminothiazol-5-ylthio)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 2-amino-5-mercaptothiazole, from rhodanine and cyanamide. This is followed by a nucleophilic substitution reaction involving the S-alkylation of the thiol intermediate with ethyl chloroacetate. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present the information in a clear and accessible format for researchers in the field.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a thioacetate group at the 5-position of the 2-aminothiazole ring, as in this compound, offers a versatile handle for further chemical modification and the potential for novel biological activities. This guide aims to provide a detailed and scientifically grounded pathway for the synthesis of this target molecule, empowering researchers to access this compound for their drug discovery and development endeavors.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the construction of the 2-amino-5-mercaptothiazole ring system, a key intermediate. The second step is the subsequent S-alkylation of this intermediate with a suitable ethyl haloacetate.

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Synthesis of the Key Intermediate: 2-amino-5-mercaptothiazole

The formation of the 2-amino-5-mercaptothiazole core is the crucial first step. A plausible and efficient method involves the reaction of rhodanine with cyanamide.

Mechanism and Rationale:

Rhodanine, a derivative of thiazolidine, possesses an active methylene group at the 5-position. In the presence of a base, this proton can be abstracted to form a nucleophilic carbanion. This carbanion can then attack the electrophilic carbon of cyanamide. Subsequent intramolecular cyclization and tautomerization lead to the formation of the desired 2-amino-5-mercaptothiazole. The choice of rhodanine as a starting material is advantageous as it already contains the core thiazolidine ring structure with a sulfur atom at the 1-position and a thiocarbonyl group at the 2-position, which facilitates the formation of the final product.

References

Physicochemical properties of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

In the realm of drug discovery and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, the 2-aminothiazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs. This guide focuses on a specific, less-documented derivative: Ethyl 2-((2-aminothiazol-5-yl)thio)acetate (CAS No. 859522-19-3). Due to its status as a niche research intermediate, publicly available, peer-reviewed data on its specific physicochemical properties is limited.

Therefore, this document adopts a dual approach. Firstly, it consolidates all available identifying information for the target compound. Secondly, it leverages established chemical principles and draws authoritative comparisons with closely related, well-characterized analogs—such as Ethyl 2-(2-aminothiazol-4-yl)acetate—to build a predictive and practical profile. This methodology is designed to provide researchers and drug development professionals with a robust, scientifically-grounded framework for handling, characterizing, and utilizing this compound in their work.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to define its precise molecular structure and associated identifiers. Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is a multi-functionalized molecule featuring a 2-aminothiazole core, a thioether linkage, and an ethyl ester moiety.

Caption: Chemical structure of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate.

The strategic placement of the thioether at the 5-position and the amino group at the 2-position creates a unique electronic and steric environment, distinguishing it from its 4-substituted isomers and influencing its reactivity and potential as a synthetic building block.[1][2]

Table 1: Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | Ethyl 2-((2-aminothiazol-5-yl)thio)acetate | BLDpharm |

| Synonyms | 2-[(2-amino-5-thiazolyl)thio]acetic acid ethyl ester | CymitQuimica[2] |

| CAS Number | 859522-19-3 | 2a biotech[3] |

| Molecular Formula | C₇H₁₀N₂O₂S₂ | (Calculated) |

| Molecular Weight | 234.30 g/mol | (Calculated) |

| InChI Key | Not readily available |

Physicochemical and Spectroscopic Profile

Direct experimental data for this compound is not widely published. The following sections provide an expert analysis of its expected properties based on its functional groups and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale and Comparative Insights |

| Physical Form | White to off-white or pale yellow solid | Based on the analogous compound, Ethyl 2-(2-aminothiazol-4-yl)acetate, which is a solid with a melting point of 92-94 °C.[4] The thioether linkage is unlikely to depress the melting point into a liquid state at room temperature. |

| Melting Point | Data not available. Estimated >90 °C. | Similar heterocyclic structures with comparable molecular weights are typically crystalline solids at room temperature.[4] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Poorly soluble in water. | The ester and thioether groups confer lipophilicity, while the amino and thiazole nitrogen atoms provide sites for hydrogen bonding, allowing for solubility in polar aprotic solvents. The overall structure is insufficiently polar for high aqueous solubility. |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | Recommended by suppliers.[5] This suggests potential sensitivity to light, oxidation (at the sulfur atom), or hydrolysis of the ester over long-term storage. |

Anticipated Spectroscopic Signatures

Spectroscopic analysis is essential for structure verification and purity assessment. Based on the molecule's constitution, we can predict the key features of its NMR, IR, and Mass spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

-

Ethyl Ester Group: A triplet at ~1.2-1.3 ppm (3H, -OCH₂CH₃ ) and a quartet at ~4.1-4.2 ppm (2H, -OCH₂ CH₃). This pattern is a classic signature of an ethyl group attached to an oxygen atom.

-

Methylene Bridge (-S-CH₂-CO-): A sharp singlet at ~3.5-3.8 ppm (2H). The chemical shift is influenced by the adjacent electron-withdrawing sulfur and carbonyl groups.

-

Thiazole Proton (C4-H): A singlet at ~7.0-7.5 ppm (1H). The precise shift depends on the electronic effects of the adjacent amino and thioether groups. In related 2-aminothiazoles, this proton signal appears in this region.[6]

-

Amine Protons (-NH₂): A broad singlet at ~5.0-7.0 ppm (2H). The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its position can vary significantly with solvent and concentration.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will complement the proton data for full structural confirmation.

-

Ethyl Ester Group: Signals around ~14 ppm (-OCH₂C H₃) and ~61 ppm (-OC H₂CH₃).

-

Carbonyl Carbon: A peak in the range of ~168-172 ppm (C =O), typical for an ester.

-

Methylene Bridge: A signal around ~35-40 ppm (-S-C H₂-).

-

Thiazole Ring Carbons: Three distinct signals are expected. The C2 carbon bearing the amino group would be highly deshielded (~165-170 ppm). The C5 carbon attached to the thioether would be around ~120-130 ppm, and the C4 carbon would appear around ~110-120 ppm.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying key functional groups.

-

N-H Stretching: A pair of sharp to medium peaks in the 3100-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹, indicative of the ester carbonyl group.[8][9]

-

C=N and C=C Stretching: Medium intensity peaks in the 1500-1650 cm⁻¹ region corresponding to the thiazole ring vibrations.

-

C-S Stretching: Weaker absorptions in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): Expected at m/z = 234.

-

Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 189. Cleavage of the C-S bond could also lead to characteristic fragments of the thiazole and acetate moieties.

Experimental Workflows and Protocols

To ensure scientific integrity, all characterization must follow validated protocols. The following outlines a comprehensive workflow for the analysis of a newly synthesized or procured batch of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate.

Caption: A typical quality control workflow for chemical intermediate validation.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A stability-indicating method can also be developed to track degradation products over time.

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

-

Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile or DMSO to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Analysis: Inject 5-10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of all protons and carbon atoms.[10]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled experiment.

-

(Optional) Perform 2D NMR experiments like COSY or HSQC for more complex assignments.

-

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks to the corresponding atoms in the predicted structure.

Synthesis and Reactivity

Understanding the synthetic origin of a compound provides insight into potential impurities and its inherent reactivity.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the S-alkylation of a 5-mercapto-2-aminothiazole intermediate with an ethyl haloacetate. A more common route, however, might involve the bromination of 2-aminothiazole followed by nucleophilic substitution.

Caption: A plausible synthetic route via nucleophilic aromatic substitution.

Chemical Reactivity Insights

-

N-Acylation: The primary amino group at the C2 position is a strong nucleophile and can readily undergo acylation, sulfonylation, or reaction with isocyanates, making it a versatile handle for further chemical elaboration.[11][12]

-

Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides.

-

S-Oxidation: The thioether linkage is prone to oxidation, typically using reagents like hydrogen peroxide or m-CPBA, to form the corresponding sulfoxide and subsequently the sulfone. This can be a consideration for long-term stability and metabolic fate in biological systems.

Conclusion

Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is a valuable chemical intermediate with significant potential for the synthesis of complex bioactive molecules and functional materials. While direct, comprehensive physicochemical data remains sparse, a robust working profile can be established through expert analysis of its structure and comparison with well-documented analogs. This guide provides the foundational knowledge—from predicted spectroscopic signatures to validated analytical protocols—required for researchers to confidently incorporate this compound into their synthetic and developmental workflows. The presence of three distinct reactive handles (amine, ester, thioether) ensures its utility as a versatile building block for future discovery.

References

- 1. 859522-19-3|Ethyl 2-((2-aminothiazol-5-yl)thio)acetate|BLD Pharm [bldpharm.com]

- 2. Ethyl 2-(2-aminothiazol-5-ylthio)acetate | CymitQuimica [cymitquimica.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 2-氨基-4-噻唑乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 62557-32-8|Ethyl 2-(2-aminothiazol-5-yl)acetate|BLD Pharm [bldpharm.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

- 9. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 | Benchchem [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 12. researchgate.net [researchgate.net]

Ethyl 2-((2-aminothiazol-5-yl)thio)acetate: A Technical Guide for Advanced Drug Discovery

Executive Summary: Ethyl 2-((2-aminothiazol-5-yl)thio)acetate, holding CAS Number 859522-19-3, is a pivotal heterocyclic building block rooted in the 2-aminothiazole scaffold. This privileged structure is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors. This guide provides an in-depth examination of its synthesis, characterization, and strategic application in drug discovery, tailored for researchers and professionals in pharmaceutical development. We will explore a validated synthetic route, detail its spectral signature for robust quality control, and contextualize its role as a key intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole motif is a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets. This versatility has established it as a fundamental component in numerous clinically significant drugs, including potent anticancer agents like Dasatinib.[1] The scaffold's value lies in its rigid structure and the strategic placement of nitrogen and sulfur atoms, which can engage in multiple, specific hydrogen-bonding interactions within enzyme active sites.

Ethyl 2-((2-aminothiazol-5-yl)thio)acetate emerges as a highly functionalized derivative, designed for efficient downstream chemical modification. The ester moiety provides a handle for hydrolysis and subsequent amide coupling reactions, while the thioether linkage at the C5 position offers a stable yet versatile point for structural elaboration. Its primary application lies in serving as a key intermediate for constructing more complex molecules, particularly those targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[2][3]

Physicochemical Properties and Characterization

Ensuring the identity and purity of starting materials is a foundational principle of trustworthy and reproducible research. This section details the known properties of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate and the analytical data required for its unambiguous identification.

General Properties

| Property | Value | Source |

| CAS Number | 859522-19-3 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O₂S₂ | [4][5] |

| Molecular Weight | 218.30 g/mol | [5] |

| Appearance | Predicted to be a solid | - |

| Boiling Point | 368.9 ± 22.0 °C (Predicted) | [6] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 3.87 ± 0.10 (Predicted) | [6] |

Note: Experimental data for properties like melting point and solubility are not widely available in public literature. The provided values are based on computational predictions.

Spectroscopic Signature for Quality Control

Spectroscopic analysis is essential for structural confirmation. The ¹H NMR spectrum provides a unique fingerprint for the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive ¹H NMR data for this compound has been reported, providing a clear method for structural verification.[6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 7.6 | Singlet (s) | 2H | -NH₂ | The two protons on the primary amine are chemically equivalent and appear as a singlet. The downfield shift is typical for amine protons on an electron-deficient aromatic ring. |

| 7.00 | Singlet (s) | 1H | Thiazole-H (C4-H) | This single proton on the thiazole ring has no adjacent protons, resulting in a singlet. |

| 4.08 | Quartet (q) | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| 3.45 | Singlet (s) | 2H | -SCH₂ CO- | These methylene protons are adjacent to a sulfur atom and a carbonyl group, with no neighboring protons, resulting in a singlet. |

| 1.17 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons. |

Solvent: DMSO-d₆[6]

Expected Infrared (IR) Spectroscopy: While specific experimental data is not available, the expected characteristic IR absorption bands would include:

-

~3300-3100 cm⁻¹: N-H stretching from the primary amine.

-

~1735 cm⁻¹: C=O stretching from the ethyl ester, a strong, sharp peak.[1]

-

~1600 cm⁻¹: C=N stretching within the thiazole ring.

-

~1200 cm⁻¹: C-O stretching of the ester.

Synthesis and Purification

The synthesis of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is logically approached via nucleophilic substitution on a pre-functionalized thiazole ring. The most direct and documented method utilizes 2-amino-5-bromothiazole as the starting material.[6]

Retrosynthetic Analysis

The synthesis strategy hinges on forming the C5-S bond. The thioacetate moiety can be introduced as a nucleophile (ethyl thioglycolate) to displace a leaving group, such as a halide, at the C5 position of the 2-aminothiazole ring.

Caption: Retrosynthesis of the target compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a documented procedure and represents a reliable method for laboratory-scale synthesis.[6] The causality for each step is explained to ensure a self-validating and reproducible workflow.

Reaction: Nucleophilic substitution of 2-amino-5-bromothiazole hydrobromide with ethyl thioglycolate.

Caption: Workflow for the synthesis of the title compound.

Materials:

-

2-Amino-5-bromothiazole hydrobromide

-

Ethyl thioglycolate (HSCH₂COOEt)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-amino-5-bromothiazole hydrobromide (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Causality: An inert atmosphere prevents potential oxidation side reactions. K₂CO₃ is a crucial base; it neutralizes the hydrobromide salt of the starting material and deprotonates the thiol of ethyl thioglycolate in situ to form the more potent thiolate nucleophile. DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the SₙAr-type reaction.

-

-

Addition of Nucleophile: Add ethyl thioglycolate (3.0 eq) to the stirred suspension.

-

Causality: A stoichiometric excess of the nucleophile is used to drive the reaction to completion and compensate for any potential side reactions or dimerization.

-

-

Reaction: Heat the reaction mixture to 50°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Moderate heating increases the reaction rate without causing significant decomposition. Monitoring ensures the reaction is stopped upon completion, preventing the formation of impurities from prolonged heating.

-

-

Workup - Filtration: After completion, cool the mixture to room temperature. Filter the suspension to remove the insoluble inorganic salts (potassium bromide and excess potassium carbonate).

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Add water and ethyl acetate to perform a liquid-liquid extraction. Separate the organic layer.

-

Causality: This step removes the high-boiling DMF solvent and other water-soluble impurities into the aqueous phase, transferring the desired product into the organic (EtOAc) phase.

-

-

Workup - Washing: Wash the organic layer sequentially with water and then with saturated brine.

-

Causality: The water wash removes residual DMF. The brine wash removes the bulk of the dissolved water from the organic layer, preventing the product from "oiling out" and initiating the drying process.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The primary value of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate lies in its role as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors.[2][3] While direct citation in a specific drug synthesis is often found within proprietary patents, the structural motif strongly points toward its use in building molecules that target the ATP-binding site of kinases.

Strategic Role in Synthesis

The molecule is designed for a two-pronged synthetic strategy:

-

Amide Coupling: The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid. This acid can then be activated and coupled with a variety of amines to form an amide bond, a key interaction in many kinase inhibitors that often binds to the "hinge region" of the kinase.

-

Amine Functionalization: The 2-amino group can be functionalized, for example, by reaction with a substituted pyrimidine or other heterocyclic electrophile, to build out the core structure of the inhibitor.

The patent literature for kinase inhibitors is rich with examples utilizing the 2-aminothiazole scaffold for targeting enzymes like Aurora kinases, Src-family kinases, and Abl kinase.[1][2] The synthesis of Dasatinib, for instance, relies on a related 2-aminothiazole-5-carboxamide core, underscoring the industrial relevance of this structural class.[5]

Caption: General synthetic utility in API construction.

Analytical Methodologies for Quality Control

A robust analytical method is required to assess the purity of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate and to monitor reaction progress. A standard High-Performance Liquid Chromatography (HPLC) method is recommended.

Proposed HPLC Method

This method is a general guideline and should be optimized for the specific equipment and purity requirements of the user.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar C18 stationary phase is well-suited for retaining this moderately polar organic molecule. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and is mass spectrometry compatible. |

| Mobile Phase B | Acetonitrile | A common, strong organic solvent for eluting the compound. |

| Gradient | Start at 10% B, ramp to 95% B over 15 minutes | A gradient elution ensures that the target compound elutes with a good peak shape and separates it from more polar starting materials and less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm or 280 nm | The thiazole ring contains a chromophore that will absorb UV light, allowing for sensitive detection. |

| Injection Volume | 5-10 µL | Standard volume to avoid column overloading. |

| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |

Safety, Handling, and Storage

As a research chemical, Ethyl 2-((2-aminothiazol-5-yl)thio)acetate should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas (nitrogen or argon) at 2–8 °C is recommended.[6]

-

Toxicity: Specific toxicological data for this compound is not available. It should be handled as a potentially hazardous substance. The presence of the aminothiazole and thioether moieties suggests that care should be taken to avoid ingestion and skin contact.

Conclusion

Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is a high-value, functionalized intermediate that provides an efficient entry point into the synthesis of complex 2-aminothiazole-based drug candidates. Its validated synthesis and clear spectroscopic signature allow for its reliable preparation and quality control. Its structural features are ideally suited for the construction of kinase inhibitors, making it a compound of significant interest to researchers in oncology and immunology. This guide provides the foundational technical knowledge required to confidently incorporate this building block into advanced drug discovery programs.

References

- 1. WO2005077945A2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 2. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminothiazole compounds as kinase inhibitors and methods of using the same - Patent US-8940894-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-ylthio)acetate: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on a key derivative, Ethyl 2-(2-aminothiazol-5-ylthio)acetate , a versatile heterocyclic building block for the synthesis of novel compounds with significant therapeutic potential. This document provides a comprehensive overview of its synthesis, characterization, and reactivity, underpinned by field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a prominent feature in numerous marketed drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities.[1][2][3] Its structural rigidity, coupled with the presence of key hydrogen bond donors and acceptors, allows for potent and selective interactions with various biological targets. The incorporation of a thioacetate side chain at the 5-position, as seen in this compound, introduces a flexible and reactive handle for further molecular elaboration, making it an invaluable tool for constructing diverse chemical libraries.

The strategic placement of the sulfur atom and the ester functionality opens avenues for a multitude of chemical transformations, enabling the synthesis of complex heterocyclic systems and molecules with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This guide will delve into the practical aspects of utilizing this building block, providing a robust foundation for its application in synthetic and medicinal chemistry projects.

Synthesis of this compound

The synthesis of this compound can be logically approached through the strategic introduction of the thioacetate side chain onto a pre-functionalized 2-aminothiazole ring. A highly plausible and efficient method involves the nucleophilic substitution of a halogenated 2-aminothiazole with ethyl thioglycolate. This approach leverages the reactivity of the C5 position of the thiazole ring.

A key intermediate for this synthesis is 2-amino-5-bromothiazole. Its preparation is a well-established procedure involving the direct bromination of 2-aminothiazole.[2][4]

Diagram of the Synthetic Pathway

References

Spectroscopic Characterization of Ethyl 2-(2-aminothiazol-5-ylthio)acetate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(2-aminothiazol-5-ylthio)acetate (CAS No. 62557-32-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Where experimental data is not publicly available, this guide offers well-founded predictions based on the analysis of structurally related compounds and established spectroscopic principles.

Introduction

This compound is a multifaceted heterocyclic compound. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, valued for its diverse biological activities. This compound serves as a key intermediate in the synthesis of more complex molecules, such as thiazoloquinazoline derivatives, which have been investigated as potent and selective kinase inhibitors.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed interpretation of the expected NMR, IR, and MS data, offering insights into the relationship between the molecular structure and its spectral output.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

The key structural components to be identified by spectroscopy are:

-

The 2-aminothiazole ring , a heteroaromatic system.

-

The thioether linkage at the C5 position.

-

The ethyl acetate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Methodology for NMR Data Acquisition

A standard approach for acquiring NMR data for a compound like this compound would be:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂).

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons are highly recommended.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on known chemical shifts for the ethyl acetate group and data from the positional isomer, ethyl 2-amino-4-thiazoleacetate.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.0-7.5 | Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly based on solvent and concentration. In DMSO-d₆, they often appear as a broad singlet in this region. |

| ~6.8 | Singlet | 1H | Thiazole C4-H | In the isomer ethyl 2-amino-4-thiazoleacetate, this proton appears around 6.3 ppm.[2] The thioether linkage at C5 is expected to have a different electronic influence, likely shifting this proton slightly downfield. |

| ~4.15 | Quartet | 2H | -O-CH₂-CH₃ | This is a characteristic chemical shift and multiplicity for the methylene group of an ethyl ester, coupled to the methyl group (J ≈ 7.1 Hz). |

| ~3.6 | Singlet | 2H | -S-CH₂-CO- | The methylene protons adjacent to the sulfur and the carbonyl group are expected to be deshielded and appear as a singlet. |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | This is the typical upfield signal for the methyl group of an ethyl ester, coupled to the adjacent methylene group (J ≈ 7.1 Hz). |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are based on data for ethyl 2-amino-4-thiazoleacetate and general values for thioethers and esters.[3]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~170 | -C=O | The carbonyl carbon of the ester group is expected in this downfield region. |

| ~168 | Thiazole C2 | The carbon bearing the amino group in a 2-aminothiazole ring is typically found at a very downfield position. In the 4-substituted isomer, it is around 168 ppm.[3] |

| ~140-145 | Thiazole C4 | The chemical shift of this carbon will be influenced by the adjacent proton. |

| ~115-120 | Thiazole C5 | The thioether substituent at this position will influence its chemical environment compared to a protonated carbon. |

| ~61 | -O-CH₂-CH₃ | A standard chemical shift for the methylene carbon of an ethyl ester. |

| ~35 | -S-CH₂-CO- | The carbon atom situated between a sulfur and a carbonyl group. |

| ~14 | -O-CH₂-CH₃ | The upfield methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Methodology for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

The predicted IR absorption bands are based on established correlation tables and data from various 2-aminothiazole derivatives.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3200 | Medium, Broad | N-H stretching | Primary Amine (-NH₂) |

| ~1735 | Strong | C=O stretching | Ester Carbonyl |

| ~1620 | Medium-Strong | C=N stretching | Thiazole ring |

| ~1540 | Medium | N-H bending | Primary Amine (-NH₂) |

| ~1450 | Medium | C=C stretching | Thiazole ring |

| ~1240 | Strong | C-O stretching | Ester |

| ~700-600 | Medium-Weak | C-S stretching | Thioether and Thiazole |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Methodology for MS Data Acquisition

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely be analyzed in positive ion mode to produce the protonated molecule [M+H]⁺.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Tandem MS (MS/MS): To gain further structural information, the [M+H]⁺ ion can be selected and fragmented (e.g., through collision-induced dissociation), and the m/z of the resulting fragment ions are then analyzed.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 186.23 g/mol .[4][5]

-

Molecular Ion: In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 187.

-

Key Fragmentation Pathways: The fragmentation of thiazole derivatives often involves the cleavage of the bonds attached to the heterocyclic ring.

Caption: Predicted key fragmentation pathways for [M+H]⁺ of this compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

¹H and ¹³C NMR data will confirm the carbon-hydrogen framework, including the presence and connectivity of the ethyl group, the acetate methylene, and the thiazole ring proton.

-

IR spectroscopy will provide definitive evidence for the key functional groups: the primary amine (-NH₂), the ester carbonyl (C=O), and the C-S bonds.

-

Mass spectrometry will confirm the molecular weight of the compound and provide fragmentation data that is consistent with the proposed structure, particularly the loss of fragments related to the ethyl acetate side chain.

Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this compound.

References

- 1. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR [m.chemicalbook.com]

- 2. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 13C NMR spectrum [chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. ETHYL 2-(2-AMINOTHIAZOL-5-YL)ACETATE | 62557-32-8 [chemicalbook.com]

Starting materials for Ethyl 2-(2-aminothiazol-5-ylthio)acetate synthesis

An In-depth Technical Guide on the Core Starting Materials for the Synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are integral to a wide array of therapeutics, including antimicrobial agents, kinase inhibitors, and anti-inflammatory drugs.[3][4] this compound is a key intermediate, providing a versatile platform for further molecular elaboration. The strategic introduction of a thioacetate group at the C5 position of the 2-aminothiazole ring creates a valuable building block for synthesizing more complex molecules, particularly in the development of novel cephalosporin antibiotics and other pharmaceuticals.

This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the experimental methodologies. We will dissect the synthesis into its core strategic components, providing field-proven protocols and mechanistic insights for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Strategic Overview

A convergent synthesis strategy is the most logical approach for constructing this compound. The molecule can be disconnected at the thioether bond, revealing two primary synthons: a 2-aminothiazole ring functionalized with a leaving group at the 5-position, and an ethyl thioacetate nucleophile.

This retrosynthetic analysis identifies two key intermediates whose preparation is critical for the overall success of the synthesis: 2-Amino-5-bromothiazole and Ethyl 2-mercaptoacetate . The final step involves a nucleophilic aromatic substitution reaction to couple these two fragments.

Caption: Retrosynthetic analysis of this compound.

Part 2: Synthesis of Key Intermediate 1: 2-Amino-5-bromothiazole

The preparation of this critical building block is a two-step process: first, the synthesis of the 2-aminothiazole core, followed by its selective bromination at the C5 position.

Step 1: Hantzsch Synthesis of 2-Aminothiazole

The most fundamental and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[3][5] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide, most commonly thiourea.[1] The mechanism proceeds via a nucleophilic attack by the sulfur of thiourea on the α-carbon of the carbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

While chloroacetaldehyde can be used directly, it is prone to polymerization.[6] A more stable and reliable precursor is its diethyl acetal, which generates the required α-haloaldehyde in situ under the acidic reaction conditions.[7]

Caption: Workflow for Hantzsch synthesis of 2-aminothiazole.

Experimental Protocol: Synthesis of 2-Aminothiazole [7]

-

Reaction Setup: To a suitable reaction vessel, add thiourea (1 mole equivalent), water, and ethanol.

-

Addition of Acetal: Heat the mixture to approximately 70-75°C with stirring. Slowly add chloroacetaldehyde diethyl acetal (1 mole equivalent) to the solution.

-

Reaction: Maintain the reaction temperature at 70-75°C for 4 hours. The product, 2-aminothiazole hydrochloride, will form in the solution.

-

Work-up: After cooling, the reaction mixture can be concentrated. The free base is liberated by neutralizing the solution with a concentrated base (e.g., NaOH) and can be extracted with an organic solvent like ether.[6]

-

Purification: The crude product is then purified by recrystallization from ethanol or by vacuum distillation.[6][7]

| Reagent | Molar Ratio | Key Parameters | Expected Yield |

| Thiourea | 1.0 | Solvent: Water/Ethanol | 50-90%[6] |

| Chloroacetaldehyde Diethyl Acetal | 1.0 | Temperature: 70-75°C | |

| Reaction Time: 4 hours |

Step 2: Electrophilic Bromination of 2-Aminothiazole

The 2-aminothiazole ring is electron-rich due to the activating effect of the amino group, making the C5 position highly susceptible to electrophilic aromatic substitution. Direct bromination is a straightforward and efficient method to install a bromine atom, which serves as an excellent leaving group for the subsequent nucleophilic substitution step.[8][9]

Caption: Reaction scheme for the bromination of 2-aminothiazole.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole [8][9]

-

Dissolution: Dissolve 2-aminothiazole (1 mole equivalent) in glacial acetic acid in a flask equipped with a stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath to control the exothermicity of the reaction.

-

Bromine Addition: Slowly add a solution of bromine (2 mole equivalents) in acetic acid dropwise to the cooled solution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is between 7 and 8.

-

Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-amino-5-bromothiazole, which can often be used without further purification.[8]

| Reagent | Molar Ratio | Key Parameters | Expected Yield |

| 2-Aminothiazole | 1.0 | Solvent: Acetic Acid | ~75%[8] |

| Bromine (Br₂) | 2.0 | Temperature: 0°C to RT | |

| Reaction Time: 2 hours |

Part 3: Synthesis of Key Reagent 2: Ethyl 2-mercaptoacetate

Ethyl 2-mercaptoacetate, also known as ethyl thioglycolate, is the sulfur nucleophile required for the final coupling step. It is a commercially available reagent but can also be readily prepared in the lab via the Fischer esterification of thioglycolic acid with ethanol, typically using a strong acid catalyst like sulfuric acid.[10]

Caption: Esterification of thioglycolic acid to form ethyl 2-mercaptoacetate.

Experimental Protocol: Synthesis of Ethyl 2-mercaptoacetate [10]

-

Reaction Setup: Combine thioglycolic acid (1 mole equivalent), ethanol (in excess), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.

-

Reflux: Heat the mixture under reflux for 24 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Work-up: After cooling, the ester layer is separated. It is then washed multiple times with saturated brine to remove the acid catalyst and unreacted ethanol.

-

Purification: The crude product is dried over an appropriate drying agent and purified by vacuum distillation to yield pure ethyl 2-mercaptoacetate.[11]

| Reagent | Molar Ratio | Key Parameters |

| Thioglycolic Acid | 1.0 | Catalyst: H₂SO₄ |

| Ethanol | Excess | Condition: Reflux |

| Reaction Time: 24 hours |

Part 4: Final Convergent Synthesis: Nucleophilic Aromatic Substitution

The final step in the synthesis is the formation of the thioether bond. This is achieved by reacting 2-amino-5-bromothiazole with ethyl 2-mercaptoacetate in the presence of a base. The base deprotonates the thiol group of the mercaptoacetate, forming a highly nucleophilic thiolate anion. This anion then displaces the bromide on the electron-deficient C5 position of the thiazole ring to yield the final product.

Experimental Protocol: Synthesis of this compound Note: A specific protocol for this exact reaction is adapted from general procedures for SNAr on halo-thiazoles.

-

Thiolate Formation: In an inert atmosphere, dissolve ethyl 2-mercaptoacetate (1.1 mole equivalents) in a suitable polar aprotic solvent such as DMF or acetonitrile. Cool the solution to 0°C and add a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 mole equivalents) portion-wise. Stir for 30 minutes to ensure complete formation of the thiolate.

-

Addition of Halothiazole: Add a solution of 2-amino-5-bromothiazole (1.0 mole equivalent) in the same solvent to the thiolate solution dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

-

Quenching and Extraction: Carefully quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

| Reagent | Molar Ratio | Key Parameters |

| 2-Amino-5-bromothiazole | 1.0 | Solvent: DMF or Acetonitrile |

| Ethyl 2-mercaptoacetate | 1.1 | Base: NaH or K₂CO₃ |

| Base | 1.2 | Temperature: 0°C to RT/Heat |

| Reaction Time: 12-24 hours |

Conclusion

The synthesis of this compound is most efficiently achieved through a convergent strategy hinging on two key starting materials: 2-amino-5-bromothiazole and ethyl 2-mercaptoacetate. The preparation of the former relies on the robust Hantzsch thiazole synthesis followed by a selective electrophilic bromination. The latter is accessible through standard esterification. The final assembly via nucleophilic aromatic substitution provides a reliable method to construct the target molecule, a valuable intermediate for the synthesis of advanced pharmaceutical compounds. Careful control of reaction conditions, particularly during the bromination and final coupling steps, is paramount to achieving high yields and purity.

References

- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 7. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]

- 8. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chembk.com [chembk.com]

- 11. CN101195596A - A kind of method for preparing ethyl thioglycolate - Google Patents [patents.google.com]

The Chemical Reactivity of the Aminothiazole Ring in Acetate Derivatives: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its derivatives exhibit a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This guide provides an in-depth exploration of the chemical reactivity of the 2-aminothiazole ring system, with a specific focus on its acetate derivatives. Moving beyond a simple catalog of reactions, we will dissect the electronic underpinnings of the ring's behavior, explain the causal logic behind synthetic strategies, and provide field-proven protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic versatility of this critical scaffold.

Core Concepts: Electronic Structure and Tautomerism

To master the reactivity of the 2-aminothiazole core, one must first appreciate its electronic architecture. The ring is an electron-rich π-excessive system. The presence of two heteroatoms (nitrogen and sulfur) and an exocyclic amino group significantly influences the electron density distribution.

A crucial aspect is the existence of tautomeric forms: the amino form and the imino form. Spectroscopic and theoretical studies confirm that the amino tautomer is overwhelmingly predominant.[4] However, the potential for the imino form to participate in certain reactions should not be disregarded.

The introduction of an acetate group, typically as an N-acetyl substituent on the exocyclic amine, profoundly alters this electronic landscape. The acetyl group is electron-withdrawing via resonance, which has two major consequences:

-

Reduced Nucleophilicity: The lone pair on the exocyclic nitrogen is delocalized into the acetyl carbonyl, significantly decreasing its nucleophilicity and basicity.

-

Ring Deactivation: This withdrawal of electron density deactivates the thiazole ring itself, making it less susceptible to electrophilic attack compared to the unsubstituted 2-aminothiazole.

Reactivity Hotspots

Based on this electronic structure, we can identify three primary centers for chemical transformation. The interplay between these sites forms the basis of aminothiazole chemistry.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of Aminothiazole Acetates and Thioacetates: A Technical Guide for Drug Discovery Professionals

Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] This scaffold is a key structural component in a variety of clinically approved drugs, highlighting its therapeutic potential.[3][4] Its versatility allows for diverse chemical modifications, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] This technical guide will delve into the synthesis, biological evaluation, and mechanistic insights of aminothiazole derivatives, with a particular focus on acetate and thioacetate analogs, providing a comprehensive resource for researchers and drug development professionals.

Core Synthesis Strategies: Building the Aminothiazole Backbone

The foundational step in exploring the biological activities of these compounds is their chemical synthesis. The Hantzsch thiazole synthesis remains a cornerstone for creating the 2-aminothiazole core.[5][7] This method typically involves the condensation reaction between an α-haloketone and a thiourea derivative.[7][8]

Figure 1: Generalized Hantzsch Thiazole Synthesis Workflow.

Further modifications, such as the introduction of thioacetate or acetate moieties, can be achieved through various synthetic routes. For instance, N-acylation of the 2-amino group with chloroacetyl chloride can yield a reactive intermediate, which can then be further functionalized.[9]

Experimental Protocol: Synthesis of a 2-(Chloroacetamido)thiazole Intermediate

-

Dissolution: Dissolve the starting 2-aminothiazole derivative in a suitable aprotic solvent, such as dioxane or THF, under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add an organic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(chloroacetamido)thiazole intermediate.

This intermediate serves as a versatile precursor for the synthesis of various thioacetate and acetate derivatives by nucleophilic substitution of the chlorine atom.

Antimicrobial Activities: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Aminothiazole derivatives have demonstrated promising antibacterial and antifungal activities.[10][11] The introduction of different substituents on the thiazole ring allows for the fine-tuning of their antimicrobial spectrum and potency.[12]

Mechanism of Action: While the exact mechanisms can vary, some aminothiazole derivatives are thought to interfere with essential cellular processes in microorganisms. For instance, they may inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[12] Others may act by inhibiting specific enzymes crucial for microbial survival.

Data Presentation: Antimicrobial Activity of Aminothiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 3 | Staphylococcus aureus | 2-32 | [12] |

| Compound 9 | Staphylococcus epidermidis | 2-32 | [12] |

| SMB-1 | Escherichia coli | Comparable to Ampicillin | [9] |

| SMB-6 | Candida albicans | Good activity | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Potential: Targeting Malignant Cells

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, such as the kinase inhibitor Dasatinib.[6] This highlights the significant potential of this class of compounds in oncology.[13] Aminothiazole thioacetates and their analogs have been investigated for their cytotoxic effects against various cancer cell lines.[3][14]

Mechanism of Action: The anticancer activity of aminothiazole derivatives is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[13] Some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[3] For example, certain compounds have been found to cause cell cycle arrest at the G2/M phase.[3]

Figure 2: Simplified Mechanism of Anticancer Action.

Data Presentation: Cytotoxic Activity of Aminothiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | Leukemia | 3.51 | [6] |

| Compound 9 | Prostate Cancer | 5.15 | [6] |

| Compound 4b | Leukemia (HL-60) | 1.3 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and developing novel anti-inflammatory agents is a key area of research.[15] Aminothiazole derivatives, including 2-amino-thiazoleacetic acid derivatives, have demonstrated significant anti-inflammatory activity in preclinical models.[10]

Mechanism of Action: The anti-inflammatory effects of these compounds may be attributed to their ability to inhibit the production of pro-inflammatory mediators.[5] Some derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize laboratory rats to the experimental conditions for a few days.

-

Compound Administration: Administer the test compounds or a vehicle control to the rats, typically orally or intraperitoneally.

-

Induction of Inflammation: After a specific period, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Future Perspectives and Conclusion

Aminothiazole acetates and thioacetates, along with related N-acyl derivatives, represent a promising class of compounds with a diverse range of biological activities. Their synthetic tractability allows for the creation of large libraries of compounds for screening and optimization. The demonstrated antimicrobial, anticancer, and anti-inflammatory properties warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, optimizing the lead compounds to improve their potency and pharmacokinetic profiles, and conducting in vivo studies to validate their therapeutic potential. This in-depth guide provides a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents based on the versatile 2-aminothiazole scaffold.

References

- 1. excli.de [excli.de]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. wjpmr.com [wjpmr.com]

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-ylthio)acetate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-aminothiazol-5-ylthio)acetate is a heterocyclic compound featuring a core 2-aminothiazole ring, a structure of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a recognized "privileged scaffold," appearing in a wide array of biologically active molecules, including approved drugs.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, a key building block for the development of novel therapeutics.

Core Molecular Attributes

A precise understanding of the molecular formula and weight is the foundation of all chemical synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂S₂ | [3] |

| Molecular Weight | 218.3 g/mol | [3] |

| CAS Number | 859522-19-3 | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached as a two-stage process. This strategy is rooted in established principles of heterocyclic and thioether chemistry, ensuring a high degree of confidence in its practical application.

Stage 1: Formation of the 2-Amino-5-mercaptothiazole Intermediate

The initial and crucial step is the construction of the 2-aminothiazole ring bearing a thiol group at the 5-position. While direct synthesis of 2-amino-5-mercaptothiazole is not as commonly documented as other substituted thiazoles, its formation can be inferred from established heterocyclic synthesis principles. One plausible route involves the reaction of a suitable precursor with a source of sulfur and nitrogen, a variation of the renowned Hantzsch thiazole synthesis.[4]

Stage 2: S-Alkylation to Yield the Final Product

With the 2-amino-5-mercaptothiazole intermediate in hand, the subsequent step is a classic nucleophilic substitution reaction (Sₙ2) to introduce the ethyl acetate moiety. The thiol group of the thiazole is a potent nucleophile and will readily react with an appropriate electrophile.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a robust and logical pathway for the synthesis of this compound. This is a representative procedure based on the well-established reactivity of related compounds.

-

Preparation of 2-amino-5-mercaptothiazole:

-

S-Alkylation Reaction:

-

In a suitable reaction vessel, dissolve 2-amino-5-mercaptothiazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

-

To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature. The use of ethyl chloroacetate is strategic due to the good leaving group nature of the chloride ion, facilitating the Sₙ2 reaction.[4]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.

-

The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel.

-

Causality in Experimental Design:

-

Solvent Choice: DMF is an excellent solvent for this type of reaction as it is polar and aprotic, effectively solvating the ions involved without interfering with the nucleophilic attack.

-

Base Selection: Triethylamine is a common and effective base for deprotonating thiols without introducing competing nucleophiles into the reaction mixture.

-

Reagent Stoichiometry: A slight excess of the base and alkylating agent is often used to ensure the complete consumption of the starting thiol.

Caption: Versatility of the title compound in generating new drug candidates.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of standard analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals for the thiazole ring proton and the amino protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the thiazole ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (218.3 g/mol ). |

| HPLC | A single major peak under appropriate reversed-phase conditions, confirming the purity of the compound. A typical mobile phase could consist of a gradient of acetonitrile and water with an acid modifier like formic acid. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C=N stretching of the thiazole ring. |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds suggest the following:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. *[7] Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. *[7] Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. *[8] First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, based on fundamental and reliable organic chemistry principles, provides access to a scaffold that is central to the development of new therapeutic agents. A thorough understanding of its molecular attributes, reactivity, and proper handling is essential for its effective use in research and drug development. The insights provided in this guide are intended to support scientists in leveraging the potential of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4492793A - Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 6. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 7. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 8. assets.contentstack.io [assets.contentstack.io]

- 9. This compound | CymitQuimica [cymitquimica.com]

Methodological & Application

The Versatile Building Block: Ethyl 2-(2-aminothiazol-5-ylthio)acetate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the 2-aminothiazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This versatile heterocycle is a cornerstone in the synthesis of numerous therapeutic agents, demonstrating a remarkable range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[3] Within this important class of molecules, Ethyl 2-(2-aminothiazol-5-ylthio)acetate emerges as a particularly valuable, yet underexplored, building block for the synthesis of novel drug candidates. Its unique arrangement of a reactive amino group, a flexible thioether linkage, and an ester moiety provides medicinal chemists with a powerful tool for molecular diversification and the optimization of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in a medicinal chemistry research setting. We will delve into its synthesis, explore its reactivity, and present protocols for its derivatization into compounds with therapeutic potential, all while grounding our discussion in the principles of scientific integrity and field-proven insights.

Unveiling the Potential: Chemical Properties and Strategic Importance